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Compound of Interest

Compound Name: 3-Vinylpiperidine

Cat. No.: B15227093 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and

procurement routes for 3-Vinylpiperidine, a valuable building block for researchers, scientists,

and drug development professionals. Due to its limited availability as a stock chemical in its

free base form, this guide outlines various sourcing strategies, including the procurement of its

salt and protected forms, as well as options for custom synthesis.

Commercial Availability and Sourcing
Direct commercial availability of 3-Vinylpiperidine (CAS No. 4576-65-0) as a free base is

limited. However, it can be acquired through several reliable avenues, primarily as its

hydrochloride salt or in a nitrogen-protected form, such as N-Boc-3-vinylpiperidine. For

specific research needs requiring the free base, custom synthesis is a common and

recommended approach.

A survey of chemical suppliers indicates the availability of related compounds, which can serve

as precursors or be used directly in certain applications. The following table summarizes

commercially available forms of 3-Vinylpiperidine and its derivatives.
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Compound Name Form Typical Suppliers Notes

3-Vinylpiperidine

Hydrochloride
Salt Achmem

Available in various

quantities (e.g., 100

mg, 250 mg).

N-Boc-3-

vinylpiperidine
Protected Xinchem

Often available in

bulk; requires

deprotection to yield

the free base.

3-Vinylpiperidine Free Base Various

Primarily available

through custom

synthesis services.

Custom Synthesis Providers
For researchers requiring the free base of 3-Vinylpiperidine in specific quantities or purities,

numerous contract research organizations (CROs) and custom synthesis companies offer

tailored chemical manufacturing services. These organizations can perform multi-step

syntheses to meet specific project requirements. When selecting a custom synthesis provider, it

is advisable to consider their expertise in heterocyclic chemistry and their track record in

producing analogous compounds.

Key considerations when choosing a custom synthesis provider:

Expertise in piperidine chemistry and relevant synthetic transformations.

Scalability of synthesis from milligrams to kilograms.

Analytical capabilities for quality control and assurance (e.g., NMR, LC-MS, HPLC).

Confidentiality and intellectual property protection.

Synthetic Routes to 3-Vinylpiperidine
Several synthetic strategies can be employed for the laboratory-scale or custom synthesis of 3-
Vinylpiperidine. The choice of route often depends on the availability of starting materials,
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desired scale, and required purity. Two common approaches are the Wittig reaction starting

from a piperidine precursor and the reduction of 3-vinylpyridine.

Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds.

In the context of 3-Vinylpiperidine synthesis, this would typically involve the reaction of a

suitable phosphonium ylide with a 3-piperidone derivative. A plausible synthetic workflow is

outlined below.

Route 1: Wittig Reaction

N-Protected-3-piperidone

Wittig Reaction

Methyltriphenylphosphonium bromide Strong Base (e.g., n-BuLi)

N-Protected-3-vinylpiperidine

Deprotection

3-Vinylpiperidine

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Vinylpiperidine via the Wittig reaction.
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Experimental Protocol: Wittig Reaction for the Synthesis of N-Boc-3-methylenepiperidine (a

closely related analogue)

This protocol is adapted from a general Wittig procedure and should be optimized for the

specific synthesis of 3-Vinylpiperidine.

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in

anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension

while stirring. The formation of the orange-red ylide indicates a successful reaction.

Wittig Reaction: To the ylide solution at 0 °C, add a solution of N-Boc-3-piperidone in

anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-

methylenepiperidine.

Synthesis via Reduction of 3-Vinylpyridine
Another viable route to 3-Vinylpiperidine is the catalytic hydrogenation of commercially

available 3-vinylpyridine. This method involves the reduction of the pyridine ring to a piperidine

ring while preserving the vinyl group. Careful selection of the catalyst and reaction conditions is

crucial to achieve this selectivity.
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Route 2: Reduction of 3-Vinylpyridine

3-Vinylpyridine

Catalytic Hydrogenation
(e.g., H2, Pd/C)

3-Vinylpiperidine

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Vinylpiperidine via reduction of 3-vinylpyridine.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative

This is a general procedure for pyridine reduction and requires careful optimization to

selectively reduce the ring without affecting the vinyl group.

Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve 3-vinylpyridine in a

suitable solvent, such as methanol or ethanol.

Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with

hydrogen to the desired pressure.

Heat the reaction mixture to the appropriate temperature and stir vigorously.

Monitor the reaction progress by gas chromatography (GC) or TLC.

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature

and carefully vent the hydrogen gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude 3-Vinylpiperidine by distillation or column chromatography.

Deprotection of N-Boc-3-vinylpiperidine
For researchers who purchase N-Boc-3-vinylpiperidine, the final step to obtain the free base

is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved

under acidic conditions.

Deprotection of N-Boc-3-vinylpiperidine

N-Boc-3-vinylpiperidine

Acidic Conditions
(e.g., TFA in DCM or HCl in Dioxane)

3-Vinylpiperidine

Work-up
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Caption: Workflow for the deprotection of N-Boc-3-vinylpiperidine.

Experimental Protocol: N-Boc Deprotection
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Reaction: Dissolve N-Boc-3-vinylpiperidine in a suitable organic solvent, such as

dichloromethane (DCM).

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen

chloride (HCl) in dioxane.

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by

TLC.

Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced

pressure.

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g.,

sodium hydroxide or sodium bicarbonate) to a pH greater than 10.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield 3-Vinylpiperidine.

Conclusion
While 3-Vinylpiperidine is not a readily available off-the-shelf chemical in its free base form,

this guide has outlined several practical pathways for its acquisition. Researchers can procure

the hydrochloride salt or the N-Boc protected precursor from commercial suppliers. For specific

needs, custom synthesis by a reputable CRO is a reliable option. The provided synthetic

workflows and general experimental protocols for the Wittig reaction, catalytic hydrogenation,

and N-Boc deprotection offer a starting point for the in-house synthesis of this valuable

research compound. Careful planning and optimization of these procedures are essential to

ensure the successful and safe preparation of 3-Vinylpiperidine for advanced research and

drug development applications.

To cite this document: BenchChem. [Navigating the Acquisition of 3-Vinylpiperidine: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15227093#commercial-availability-and-suppliers-of-
3-vinylpiperidine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15227093?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15227093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

